molecular formula C11H14N2 B1294736 (1H-Indol-3-yl)-1-propanamine CAS No. 6245-89-2

(1H-Indol-3-yl)-1-propanamine

Cat. No. B1294736
CAS RN: 6245-89-2
M. Wt: 174.24 g/mol
InChI Key: OOIAXMPVZJKJHK-UHFFFAOYSA-N
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Description

“(1H-Indol-3-yl)-1-propanamine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular formula of C11H14N2 .


Molecular Structure Analysis

The molecular structure of “(1H-Indol-3-yl)-1-propanamine” involves a benzopyrrole system with 10 π-electrons, making it aromatic in nature . The indole moiety is reactive at four different positions, including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond .

Scientific Research Applications

Indole Synthesis and Classification

The synthesis of indole and its derivatives, including compounds like (1H-Indol-3-yl)-1-propanamine, has been a significant area of interest due to their diverse biological activities. A comprehensive review by Taber and Tirunahari (2011) presents a classification framework for all indole syntheses, highlighting the historical and contemporary methods for preparing indoles. This framework facilitates the understanding of various synthetic approaches, including those that might be relevant for synthesizing (1H-Indol-3-yl)-1-propanamine, and underscores the importance of indoles in medicinal chemistry (Taber & Tirunahari, 2011).

Pharmacokinetics and Hepatic Protection Roles

Indoles, including (1H-Indol-3-yl)-1-propanamine, play crucial roles in hepatic protection. Wang et al. (2016) explored the pharmacokinetics of indole-3-carbinol (I3C) and its derivatives, demonstrating their protective effects against chronic liver injuries. This study suggests that indole derivatives modulate enzymes relevant to hepatitis viral replication, lipogenesis, and the metabolism of hepatotoxic substances, offering insights into the potential hepatic protection roles of (1H-Indol-3-yl)-1-propanamine derivatives (Wang et al., 2016).

properties

IUPAC Name

3-(1H-indol-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIAXMPVZJKJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211492
Record name 1H-Indole-3-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Indol-3-yl)-1-propanamine

CAS RN

6245-89-2
Record name 1H-Indole-3-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6245-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-propylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indole-3-propylamine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To the solution of 3-(1H-indol-3-yl)propylamide (1.85 g, 9.83 mmol) in tetrahydrofuran (50 mL) is added lithium aluminum hydride (1.49 g, 39.31 mmol) at 0° C. The resulting mixture is warmed to room temperature and then refluxed for 2.5 hours. The mixture is then cooled to room temperature and quenched by slow addition of water (2 mL) followed by aqueous 15% sodium hydroxide (2 mL) and water (2 mL). The mixture is allowed to stir overnight and filtered through celite. The filtrate obtained is evaporated and the residue is subjected to flash column chromatography (50% dichloromethane: 40% methanol: 10% aqueous ammonia (40%)) to afford 3-(1H-Indol-3-yl)propylamine (1.61 g, 94%).
Name
3-(1H-indol-3-yl)propylamide
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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